Fenofibric Acid

Catalog No.
S527889
CAS No.
42017-89-0
M.F
C17H15ClO4
M. Wt
318.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenofibric Acid

CAS Number

42017-89-0

Product Name

Fenofibric Acid

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)

InChI Key

MQOBSOSZFYZQOK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Fenofibric Acid; Procetofenic acid;

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

The exact mass of the compound Fenofibric acid is 318.0659 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281318. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Fenofibric acid is the biologically active carboxylic acid moiety of the widely used lipid-regulating prodrug fenofibrate. As a potent peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist, it serves as a critical active pharmaceutical ingredient (API) and a foundational precursor for advanced hydrophilic salt formulations. Unlike its highly lipophilic ester counterpart, fenofibric acid exhibits pH-dependent solubility, reaching optimal dissolution in intestinal environments, which allows for food-independent oral bioavailability [1]. For procurement professionals and synthetic chemists, securing the free acid rather than the esterified prodrug is essential for direct salt formation, avoiding mandatory hepatic cleavage in cell-based assays, and achieving precise receptor targeting in metabolic research [2].

Generic substitution of fenofibric acid with its prodrug, fenofibrate, fundamentally compromises both in vitro research and chemical manufacturing workflows. In cellular assays lacking hepatic carboxylesterases, fenofibrate remains inactive and cannot engage PPAR targets, leading to false-negative results or requiring artificial enzymatic pre-treatment [1]. In formulation and synthesis, attempting to produce advanced fibrate salts (such as choline fenofibrate) from fenofibrate necessitates a preliminary hydrolysis step, which degrades process efficiency and introduces impurities. Furthermore, substituting fenofibric acid with other fibrate class members like bezafibrate introduces unwanted PPARδ activation, altering the specific α/γ dual-agonist profile required for targeted metabolic pathway isolation[2].

In Vitro Receptor Selectivity and Potency

Fenofibric acid provides a distinct, highly selective activation profile compared to pan-agonists like bezafibrate. In transactivation assays, fenofibric acid acts as a potent PPARα/γ dual agonist without triggering PPARδ. Specifically, it demonstrates an EC50 of 9.47 µM for PPARα and 61.0 µM for PPARγ, with no response recorded for PPARδ. In contrast, bezafibrate activates all three subtypes, including PPARδ at an EC50 of 86.7 µM [1].

Evidence DimensionPPAR Subtype Activation (EC50)
Target Compound DataPPARα: 9.47 µM; PPARγ: 61.0 µM; PPARδ: No response
Comparator Or BaselineBezafibrate (PPARα: 30.4 µM; PPARγ: 178 µM; PPARδ: 86.7 µM)
Quantified DifferenceFenofibric acid eliminates PPARδ off-target activation while demonstrating approximately 3-fold higher potency for PPARα.
ConditionsDual luciferase-based GAL4 transactivation assay in COS-7 cells.

Procuring fenofibric acid ensures clean, specific data in PPARα/γ research by eliminating the confounding PPARδ activation inherent to other fibrates.

pH-Dependent Aqueous Solubility for Formulation

The free carboxylic acid moiety of fenofibric acid significantly alters its solubility profile compared to the esterified prodrug fenofibrate. While fenofibrate is practically insoluble in water (approximately 6 µg/mL) regardless of pH, fenofibric acid exhibits highly pH-dependent solubility, reaching 1156 µg/mL at an intestinal pH of 6.8 [1]. This nearly 200-fold increase in solubility in neutral-to-slightly-alkaline environments is critical for developing food-independent oral dosage forms.

Evidence DimensionAqueous Solubility at pH 6.8
Target Compound Data1156 µg/mL
Comparator Or BaselineFenofibrate (approximately 6 µg/mL)
Quantified Difference>190-fold increase in solubility at intestinal pH.
ConditionsDissolution testing in phosphate buffer at pH 6.8.

Buyers developing high-bioavailability or food-independent lipid-lowering formulations must procure the acid form to leverage its superior intestinal dissolution profile.

Direct Precursor Efficiency for Salt Synthesis

For the industrial synthesis of hydrophilic quaternary ammonium salts (e.g., choline fenofibrate), fenofibric acid serves as the direct acidic precursor. Reacting fenofibric acid directly with choline hydroxide yields the target salt at >99.5% purity in a single step[1]. If fenofibrate is procured instead, manufacturers must first perform a chemical hydrolysis to cleave the isopropyl ester, adding a mandatory processing step that increases solvent use, extends cycle times, and risks introducing hydrolytic impurities.

Evidence DimensionSynthetic steps to Choline Fenofibrate
Target Compound Data1 step (direct acid-base salification, >99.5% purity)
Comparator Or BaselineFenofibrate (2 steps: ester hydrolysis followed by salification)
Quantified DifferenceElimination of 1 complete synthetic step (hydrolysis) and associated yield losses.
ConditionsIndustrial-scale quaternary ammonium salt preparation.

Procuring fenofibric acid directly streamlines the manufacturing of advanced fibrate salts, drastically reducing process complexity and improving final API purity.

Direct Cellular Activity Without Metabolic Activation

In cell-based assays evaluating lipid metabolism, fenofibric acid is directly active, whereas fenofibrate is a prodrug requiring hepatic carboxylesterases for conversion. In macrophage cell lines (e.g., RAW264), treatment with 25 µmol/L of fenofibric acid directly induces a 102% increase in apolipoprotein A-I-mediated cellular cholesterol release [1]. Using fenofibrate in such isolated cell models fails to produce reliable activation due to the lack of necessary esterase activity, making the acid form strictly mandatory for in vitro screening.

Evidence DimensionIn vitro cellular cholesterol release activation
Target Compound DataDirectly active, max effect at 25 µmol/L (102% increase)
Comparator Or BaselineFenofibrate (Inactive in vitro without exogenous esterase)
Quantified Difference102% increase in cholesterol release vs baseline (Target) compared to non-activation (Comparator).
ConditionsRAW264 macrophage cell line treated with 25 µmol/L compound.

Researchers must procure fenofibric acid for cell culture experiments to ensure target engagement, as the prodrug fenofibrate will yield false-negative results in vitro.

In Vitro PPARα/γ Dual-Agonist Screening

Because fenofibric acid provides a clean activation profile for PPARα and PPARγ without triggering PPARδ, it is a highly reliable procurement choice for in vitro receptor screening and structural biology studies. It allows researchers to isolate specific metabolic pathways without the confounding pan-agonist effects seen with alternatives like bezafibrate[1].

Development of High-Bioavailability Fibrate Salts

Fenofibric acid is the essential starting material for synthesizing advanced, highly soluble quaternary ammonium salts, such as choline fenofibrate or piperidine salts. Procuring the free acid bypasses the need to hydrolyze fenofibrate, streamlining the manufacturing process and ensuring high-purity (>99.5%) salt yields in a single step [2].

Cell-Based Lipid Metabolism and Efflux Assays

For assays measuring apolipoprotein A-I-mediated cholesterol release or other lipid efflux mechanisms in isolated cell lines (e.g., macrophages or fibroblasts), fenofibric acid is strictly required. Unlike the prodrug fenofibrate, it does not require hepatic esterases to become active, ensuring reliable, direct target engagement in vitro[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

318.0658866 Da

Monoisotopic Mass

318.0658866 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BGF9MN2HU1

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (41.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H413 (53.19%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as an adjunctive therapy to diet to: (a) reduce triglyceride levels in adult patients with severe hypertriglyceridemia, and (b) reduce elevated total cholesterol, low-density-lipoprotein (LDL-C), triglycerides, and apolipoprotein B, and to increase high-density-lipoprotein (HDL-C) in adult patients with primary hypercholesterolemia or mixed dyslipidemia (Fredrickson Types IIa and IIb).
FDA Label

Pharmacology

Various clinical studies have shown that elevated levels of total cholesterol, low-desnsity-lipoprotein (LDL-C), and apolipoprotein B (apo B) - an LDL membrane complex - are associated with human atherosclerosis [FDA Label]. Concurrently, decreased levels of high-density-lioprotein (HDL-C) and its transport complex, apolipoproteins apo AI and apo AII, are associated with the development of atherosclerosis [FDA Label]. Furthermore, epidemiological investigations demonstrate that cardiovascular morbidity and mortality vary directly with the levels of total cholesterol, LDL-C, and triglycerides, and inversely with the level of HDL-C [FDA Label]. Fenofibric acid, the active metabolite of fenofibrate, subsequently produces reductions in total cholesterol, LDL-C, apo B, total triglycerides, and triglyceride rich lipoprotein (VLDL) in treated patients [FDA Label]. Moreover, such treatment with fenofibrate also results in increases in HDL-C and apo AI and apo AII [FDA Label].
Fenofibric Acid is the active form of fenofibrate, a synthetic phenoxy-isobutyric acid derivate with antihyperlipidemic activity.

ATC Code

C10AB05

Mechanism of Action

Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42017-89-0

Absorption Distribution and Excretion

Some studies have demonstrated that the bioavailability of fenofibric acid (a sample administration of 130 mg oral suspension to healthy volunteers about 4 hours after a light breakfast) is approximately 81% in the stomach, 88% in the proximal small bowel, 84% in the distal small bowel, and 78% in the colon. Nevertheless, following the oral administration of fenofibric acid in healthy volunteers, median peak plasma levels for the drug occurred about 2.5 hours after administration. Moreover, exposure after administration of three 35 mg fenofibric acid tablets is largely comparable to that of one 105 mg tablet.
Fenofibric acid metabolites are largely excreted in the urine.
The volume of distribution for fenofibric acid is demonstrated to be 70.9 +/- 27.5 L.
In five elderly volunteers aged 77 to 87, the oral clearance of fenofibric acid after a single oral dose of fenofibrate was 1.2 L/h, which compares to 1.1 L/h in young adults.

Metabolism Metabolites

In vitro and in vivo metabolism studies reveal that fenofibric acid does not experience significant oxidative metabolism via the cytochrome P450 isoenzymes. The CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 enzymes are not known to play a role in the metabolism of fenofibric acid. Rather, fenofibric acid is predominantly conjugated with glucuronic acid and then excreted in urine. A small amount of fenofibric acid is reduced at the carbonyl moiety to benzhydrol metabolite which is, in turn, conjugated with glucuronic acid and excreted in urine.
Fenofibric Acid has known human metabolites that include Fenofibryl glucuronide.

Wikipedia

Fenofibric acid

Biological Half Life

Following once daily dosing, fenofibric acid demonstrates an elimination associated with a half-life of about 20 hours after absorption.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Transformation products

Dates

Last modified: 08-15-2023
1: Modjtahedi BS, Bose N, Papakostas TD, Morse L, Vavvas DG, Kishan AU. Lipids and Diabetic Retinopathy. Semin Ophthalmol. 2016;31(1-2):10-8. doi: 10.3109/08820538.2015.1114869. Review. PubMed PMID: 26959124.
2: Sando KR, Knight M. Nonstatin therapies for management of dyslipidemia: a review. Clin Ther. 2015 Oct 1;37(10):2153-79. doi: 10.1016/j.clinthera.2015.09.001. Epub 2015 Sep 26. Review. PubMed PMID: 26412799.
3: Ouwens MJ, Nauta J, Ansquer JC, Driessen S. Systematic literature review and meta-analysis of dual therapy with fenofibrate or fenofibric acid and a statin versus a double or equivalent dose of statin monotherapy. Curr Med Res Opin. 2015 Dec;31(12):2273-85. doi: 10.1185/03007995.2015.1098597. Epub 2015 Nov 5. Review. PubMed PMID: 26397380.
4: Zhang C, Wang H, Nie J, Wang F. Protective factors in diabetic retinopathy: focus on blood-retinal barrier. Discov Med. 2014 Sep;18(98):105-12. Review. PubMed PMID: 25227751.
5: Ling H, Luoma JT, Hilleman D. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiol Res. 2013 Apr;4(2):47-55. doi: 10.4021/cr270w. Epub 2013 May 9. Review. PubMed PMID: 28352420; PubMed Central PMCID: PMC5358213.
6: Filippatos TD. A review of time courses and predictors of lipid changes with fenofibric acid-statin combination. Cardiovasc Drugs Ther. 2012 Jun;26(3):245-55. doi: 10.1007/s10557-012-6394-0. Review. PubMed PMID: 22592524; PubMed Central PMCID: PMC3368211.
7: Saurav A, Kaushik M, Mohiuddin SM. Fenofibric acid for hyperlipidemia. Expert Opin Pharmacother. 2012 Apr;13(5):717-22. doi: 10.1517/14656566.2012.658774. Epub 2012 Mar 9. Review. PubMed PMID: 22404421.
8: Campbell J, Mohiuddin SM. The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes. Drugs Today (Barc). 2010 Oct;46(10):757-64. doi: 10.1358/dot.2010.46.10.1519652. Review. PubMed PMID: 21076712.
9: Moutzouri E, Kei A, Elisaf MS, Milionis HJ. Management of dyslipidemias with fibrates, alone and in combination with statins: role of delayed-release fenofibric acid. Vasc Health Risk Manag. 2010 Aug 9;6:525-39. Review. PubMed PMID: 20730069; PubMed Central PMCID: PMC2922314.
10: Alagona P Jr. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vasc Health Risk Manag. 2010 May 25;6:351-62. Review. PubMed PMID: 20531954; PubMed Central PMCID: PMC2879297.
11: Joshi PH, Jacobson TA. Therapeutic options to further lower C-reactive protein for patients on statin treatment. Curr Atheroscler Rep. 2010 Jan;12(1):34-42. doi: 10.1007/s11883-009-0075-x. Review. PubMed PMID: 20425269.
12: Schima SM, Maciejewski SR, Hilleman DE, Williams MA, Mohiuddin SM. Fibrate therapy in the management of dyslipidemias, alone and in combination with statins: role of delayed-release fenofibric acid. Expert Opin Pharmacother. 2010 Apr;11(5):731-8. doi: 10.1517/14656560903575639. Review. PubMed PMID: 20210682.
13: Adeghate E, Kalasz H, Veress G, Teke K. Medicinal chemistry of drugs used in diabetic cardiomyopathy. Curr Med Chem. 2010;17(6):517-51. Review. PubMed PMID: 20015035.
14: Garg R, Angus E, Fincher S. Capecitabine-induced severe hypertriglyceridaemia and diabetes: a case report and review of the literature. Diabet Med. 2009 Dec;26(12):1308-9. doi: 10.1111/j.1464-5491.2009.02842.x. Review. PubMed PMID: 20002489.
15: Jacobson TA. Myopathy with statin-fibrate combination therapy: clinical considerations. Nat Rev Endocrinol. 2009 Sep;5(9):507-18. doi: 10.1038/nrendo.2009.151. Epub 2009 Jul 28. Review. PubMed PMID: 19636324.
16: Alagona P Jr. Beyond LDL cholesterol: the role of elevated triglycerides and low HDL cholesterol in residual CVD risk remaining after statin therapy. Am J Manag Care. 2009 Mar;15(3 Suppl):S65-73. Review. PubMed PMID: 19355805.
17: Filippatos T, Milionis HJ. Treatment of hyperlipidaemia with fenofibrate and related fibrates. Expert Opin Investig Drugs. 2008 Oct;17(10):1599-614. doi: 10.1517/13543784.17.10.1599 . Review. PubMed PMID: 18808320.
18: Hernando MD, Agüera A, Fernández-Alba AR. LC-MS analysis and environmental risk of lipid regulators. Anal Bioanal Chem. 2007 Feb;387(4):1269-85. Epub 2006 Sep 20. Review. PubMed PMID: 17047939.
19: Wierzbicki AS, Mikhailidis DP, Wray R. Drug treatment of combined hyperlipidemia. Am J Cardiovasc Drugs. 2001;1(5):327-36. Review. PubMed PMID: 14728015.
20: Sharpe M, Ormrod D, Jarvis B. Micronized fenofibrate in dyslipidemia: a focus on plasma high-density lipoprotein cholesterol (HDL-C) levels. Am J Cardiovasc Drugs. 2002;2(2):125-32; discussion 133-4. Review. PubMed PMID: 14727988.

Explore Compound Types